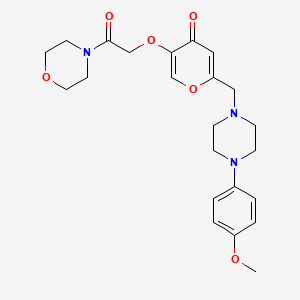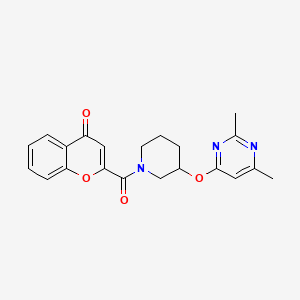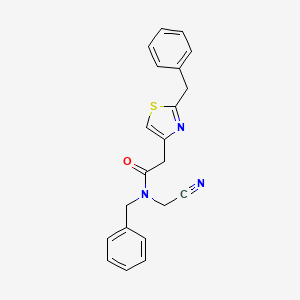
3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(1H-Imidazol-1-yl)pyridazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound that contains both piperazine and imidazole moieties
Wissenschaftliche Forschungsanwendungen
3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Vorbereitungsmethoden
The synthesis of 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylsulfonyl chloride with piperazine under basic conditions.
Formation of the pyridazine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the imidazole ring: The final step involves the coupling of the imidazole ring to the pyridazine ring using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole rings using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine include:
- 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- 3-(4-(Propylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
These compounds share similar structural features but differ in the length of the alkyl chain attached to the sulfonyl group. The uniqueness of 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
3-(4-ethylsulfonylpiperazin-1-yl)-6-imidazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-2-22(20,21)19-9-7-17(8-10-19)12-3-4-13(16-15-12)18-6-5-14-11-18/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODWIVPZNWASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid](/img/structure/B2473182.png)

![N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2473187.png)
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2473188.png)

![3-chloro-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-methylbenzamide](/img/structure/B2473190.png)


![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2473193.png)
![1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2473195.png)
![2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide](/img/structure/B2473197.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2473200.png)
![N-[2-(dimethylamino)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2473202.png)

